

# Application Notes and Protocols: Evans Methylation in the Total Synthesis of Penicitide A

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## Compound of Interest

Compound Name: Penicitide A

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This document provides a detailed overview and experimental protocol for the Evans methylation step utilized in the total synthesis of **Penicitide A**, a marine-derived polyketide with moderate cytotoxicity. The information presented is collated from the stereoselective total synthesis reported by Saha, Guchhait, and Goswami. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the application of chiral auxiliary-based methods for the stereocontrolled synthesis of complex natural products.

## Introduction

The Evans asymmetric alkylation is a powerful and widely used method for the stereoselective synthesis of  $\alpha$ -substituted carbonyl compounds. This method employs a chiral oxazolidinone auxiliary, which directs the alkylation of an enolate to occur on a specific face, thereby controlling the stereochemistry of the newly formed stereocenter. In the context of the total synthesis of **Penicitide A**, the Evans methylation is a crucial step for the installation of a key methyl group with high diastereoselectivity.<sup>[1]</sup>

The synthesis of **Penicitive A**, as reported by Reddy and coworkers, utilizes an Evans methylation to convert an N-acyloxazolidinone precursor into the desired methylated intermediate. This reaction proceeds via the formation of a sodium enolate using sodium hexamethyldisilazide (NaHMDS), followed by quenching with methyl iodide (MeI). The reaction is reported to yield the methylated product as a single diastereomer, highlighting the exceptional stereocontrol imparted by the Evans auxiliary.

## Data Presentation

The following table summarizes the key quantitative data for the Evans methylation and subsequent reduction step in the synthesis of a key intermediate for **Penicitive A**.

Entry	Reactant	Product	Reagents and Conditions	Yield (%)	Diastereomeric Ratio (d.r.)
1	N-Acyloxazolidinone (9)	Methylated Oxazolidinone (10)	i) NaHMDS, MeI, THF, -78 °C to rt	92	>99:1
2	Methylated Oxazolidinone (10)	Alcohol (5a)	ii) LiBH <sub>4</sub> , THF, 0 °C	90 (for the reduction step)	-

## Experimental Protocols

This section provides a detailed experimental protocol for the Evans methylation step in the synthesis of **Penicitive A**, based on the published literature.

### Synthesis of Methylated Oxazolidinone (10)

Materials:

- N-Acyloxazolidinone (9)
- Sodium hexamethyldisilazide (NaHMDS) (1.0 M solution in THF)
- Methyl iodide (MeI)

- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Saturated aqueous sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) solution
- Brine solution
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Ethyl acetate and hexanes for chromatography

Procedure:

- To a solution of the N-acyloxazolidinone 9 (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, was added NaHMDS (1.2 equiv, 1.0 M solution in THF) dropwise.
- The resulting mixture was stirred at -78 °C for 1 hour to ensure complete enolate formation.
- Methyl iodide (3.0 equiv) was then added dropwise to the reaction mixture at -78 °C.
- The reaction was allowed to warm to room temperature and stirred for an additional 12 hours.
- Upon completion, the reaction was quenched by the addition of a saturated aqueous solution of NH<sub>4</sub>Cl.
- The aqueous layer was extracted with ethyl acetate (3 x V, where V is the initial volume of the reaction mixture).
- The combined organic layers were washed sequentially with a saturated aqueous solution of Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> and brine.
- The organic layer was dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filtered, and the solvent was removed under reduced pressure.

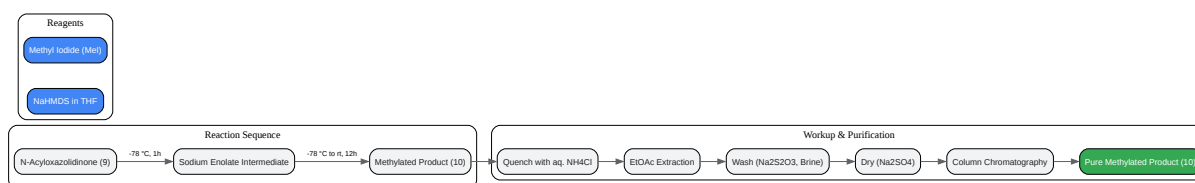
- The crude product was purified by silica gel column chromatography (using an appropriate eluent system, e.g., ethyl acetate/hexanes) to afford the desired methylated product 10.

Characterization of Compound 10:

- Yield: 92%
- Diastereomeric Ratio: >99:1 (determined by <sup>1</sup>H NMR analysis of the crude product)
- Spectroscopic Data:
  - <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 4.68 (q, J = 6.8 Hz, 1H), 4.23-4.17 (m, 2H), 2.91 (p, J = 6.8 Hz, 1H), 2.35 (s, 3H), 1.25 (d, J = 6.8 Hz, 3H), 0.91 (d, J = 6.8 Hz, 6H).
  - <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>): δ 177.5, 153.1, 63.2, 58.4, 41.2, 31.8, 28.3, 20.9, 14.5.
  - HRMS (ESI): Calculated for C<sub>14</sub>H<sub>25</sub>NO<sub>3</sub>Na [M+Na]<sup>+</sup>: 294.1727, Found: 294.1725.

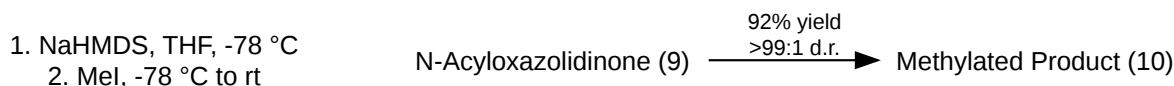
## Mandatory Visualization

The following diagrams illustrate the key transformations and the logical workflow of the Evans methylation in the synthesis of **Penicillide A**.



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Caption: Experimental workflow for the Evans methylation of N-acyloxazolidinone 9.



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Caption: Reaction scheme of the Evans methylation step in **Penicitide A** synthesis.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
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